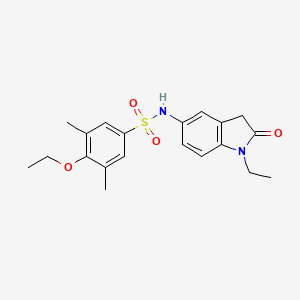

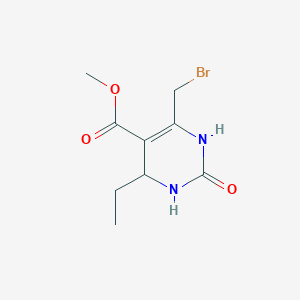

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the reaction of different phenylthiazol with benzenesulfonyl chloride to yield high-affinity inhibitors of kynurenine 3-hydroxylase . Another study reported the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides . Similarly, novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides were synthesized and investigated for their inhibitory activity against carbonic anhydrase and anticancer activity . Lastly, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles .

Molecular Structure Analysis

The molecular structures of the synthesized benzenesulfonamide derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry (EI-MS & HR-EI-MS) were employed to confirm the structures of the synthesized compounds . These techniques provided detailed information about the molecular framework and functional groups present in the molecules.

Chemical Reactions Analysis

The benzenesulfonamide derivatives synthesized in these studies were designed to interact with specific enzymes, thereby inhibiting their activity. For example, the compounds synthesized in study were found to be potent inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The study focused on acetylcholinesterase inhibition, which is relevant for Alzheimer’s disease treatment. The compounds from study targeted carbonic anhydrase isoforms, which are implicated in various physiological functions and diseases. The enzyme inhibition potential of the synthesized sulfonamides was evaluated through biochemical assays, and some compounds showed excellent inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzenesulfonamides, such as solubility, stability, and reactivity, were inferred from their structural characterization and biochemical evaluation. The inhibitory activities of these compounds against enzymes like acetylcholinesterase and carbonic anhydrase were quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .

特性

IUPAC Name |

4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(11-15(18)12-19(22)23)21-27(24,25)17-9-13(3)20(26-6-2)14(4)10-17/h7-11,21H,5-6,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXAYEBXGSAQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)

![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)